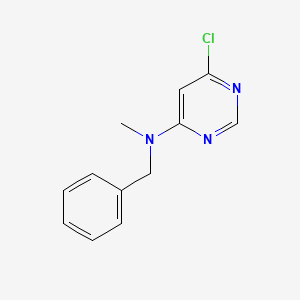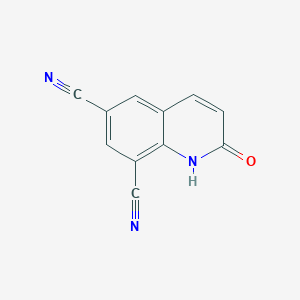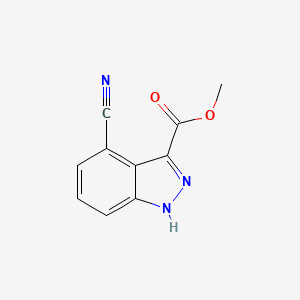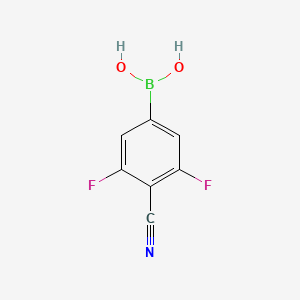
4-Cyano-3,5-difluorophenylboronic acid
説明
4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C7H4BF2NO2 . It has a molecular weight of 182.92 g/mol . The compound is also known by other names such as (4-cyano-3,5-difluorophenyl)boronic acid .
Synthesis Analysis
The synthesis of 4-Cyano-3,5-difluorophenylboronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .Molecular Structure Analysis
The InChI string for 4-Cyano-3,5-difluorophenylboronic acid isInChI=1S/C7H4BF2NO2/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2,12-13H . The compound has a topological polar surface area of 64.2 Ų and a complexity of 218 . Chemical Reactions Analysis
4-Cyano-3,5-difluorophenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-Cyano-3,5-difluorophenylboronic acid has a molecular weight of 182.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .科学的研究の応用
Spectroscopic Characterization and Theoretical Analysis
A study focused on the spectroscopic properties of 3,5-difluorophenylboronic acid, employing various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. This research provided detailed insights into the molecule's structural and electronic properties, including its vibrational modes, molecular geometry, and electronic transitions. Theoretical calculations complemented the experimental findings, offering a comprehensive understanding of its spectroscopic behavior and potential applications in material science and analytical chemistry (Karabacak et al., 2014).
Luminescent Oxygen Sensing
Novel triphenylamine-based cyclometalated Pt(II) complexes, including derivatives of phenylboronic acid, demonstrated significant potential in luminescent oxygen sensing. The introduction of electron-withdrawing groups, such as the cyano group, into these complexes was shown to enhance their sensitivity to oxygen, making them suitable for environmental monitoring and biomedical applications (Liu et al., 2014).
Optoelectronic Properties
The optoelectronic properties of cyano-containing aromatic compounds have been extensively studied, highlighting their potential in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. These studies reveal the significance of the cyano group and its derivatives in modifying electronic properties, enhancing charge transfer, and improving the performance of organic electronic devices (Fonkem et al., 2019).
Catalysis and Polymer Science
Research has also delved into the synthesis of fluorinated and cyano-substituted compounds for catalysis and polymer applications. These compounds serve as valuable intermediates in the development of high-performance materials, including polymers with enhanced thermal stability and electronic devices with improved optoelectronic characteristics (Surmont et al., 2010).
特性
IUPAC Name |
(4-cyano-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMGFVDWOIHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3,5-difluorophenylboronic acid | |
CAS RN |
861710-03-4 | |
| Record name | (4-Cyano-3,5-difluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
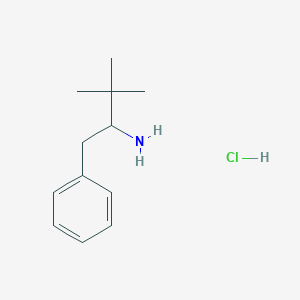
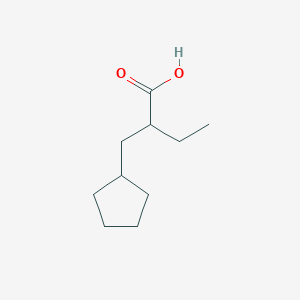
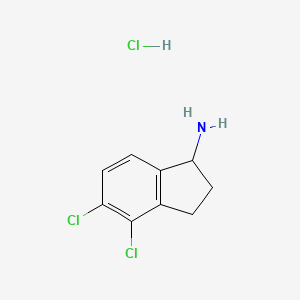
amine](/img/structure/B1455427.png)
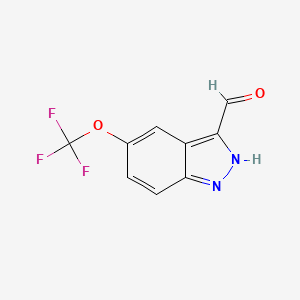
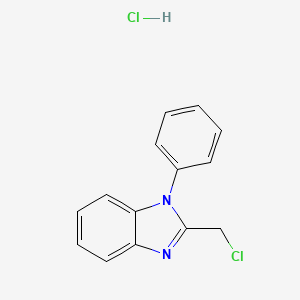
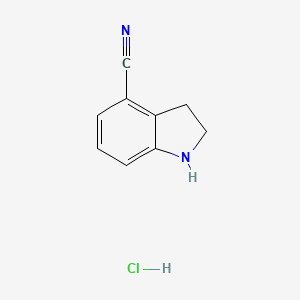
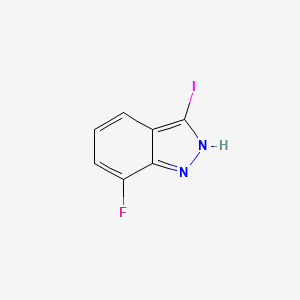
![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

